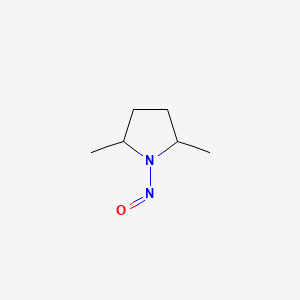
4-nitrosopiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrosopiperazin-2-one, also known as 4-NP or N-Piperazinyl-4-nitrosobenzene-1,2-dicarbonitrile, is a synthetic organic compound belonging to the nitrosoureas family of compounds. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 4-NP has also been investigated for its potential applications in cancer treatment, as a potential insecticide, and as a potential herbicide.
Scientific Research Applications
4-Nitrosopiperazin-2-one has been studied extensively in the field of scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-nitrosopiperazin-2-one has been investigated for its potential applications in cancer treatment, as a potential insecticide, and as a potential herbicide.
Mechanism of Action
4-Nitrosopiperazin-2-one is believed to act on cells by inducing oxidative stress and inhibiting the activity of certain enzymes. Specifically, 4-nitrosopiperazin-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-nitrosopiperazin-2-one has been shown to induce the expression of certain genes involved in the regulation of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-Nitrosopiperazin-2-one has been studied for its potential biochemical and physiological effects. In laboratory studies, 4-nitrosopiperazin-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-nitrosopiperazin-2-one has been shown to induce the expression of certain genes involved in the regulation of apoptosis, or programmed cell death. In animal studies, 4-nitrosopiperazin-2-one has been shown to reduce inflammation and to have anticancer effects.
Advantages and Limitations for Lab Experiments
4-Nitrosopiperazin-2-one is a useful compound for laboratory experiments due to its relatively low cost and easy availability. Additionally, 4-nitrosopiperazin-2-one is relatively stable and can be stored for long periods of time. However, 4-nitrosopiperazin-2-one is highly toxic and should be handled with caution. In addition, the reaction conditions for the synthesis of 4-nitrosopiperazin-2-one can be difficult to control, and the reaction can be slow and incomplete.
Future Directions
There are a number of potential future directions for 4-nitrosopiperazin-2-one. One potential direction is the further investigation of its potential applications in cancer treatment. Additionally, 4-nitrosopiperazin-2-one could be further investigated for its potential applications in insect and herbicide control. Furthermore, 4-nitrosopiperazin-2-one could be further studied for its potential effects on the expression of certain genes involved in the regulation of apoptosis. Finally, 4-nitrosopiperazin-2-one could be further investigated for its potential effects on inflammation and other biochemical and physiological processes.
Synthesis Methods
4-Nitrosopiperazin-2-one is generally synthesized through a two-step reaction. In the first step, 4-nitrosobenzoic acid is reacted with piperazine in an aqueous solution. The resulting product is then reacted with anhydrous sodium carbonate to form 4-nitrosopiperazin-2-one. The reaction is carried out at a temperature of 80-90°C and is typically complete within 1-2 hours.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-nitrosopiperazin-2-one involves the nitrosation of piperazine-2,5-dione using sodium nitrite in the presence of an acid catalyst.", "Starting Materials": [ "Piperazine-2,5-dione", "Sodium nitrite", "Acid catalyst" ], "Reaction": [ "Dissolve piperazine-2,5-dione in a suitable solvent such as acetic acid or ethanol.", "Add sodium nitrite and acid catalyst to the solution.", "Stir the mixture at a suitable temperature, typically between 0-10°C.", "After completion of the reaction, isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
18907-82-9 |
Product Name |
4-nitrosopiperazin-2-one |
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



